molecular formula C15H14BrN3O2 B2685695 6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-88-7

6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2685695
CAS No.: 878123-88-7
M. Wt: 348.2
InChI Key: RCBCZQLPDWILLA-UHFFFAOYSA-N
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Description

6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H14BrN3O2 and its molecular weight is 348.2. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactions The chemical under discussion, though not directly mentioned, is related to compounds within the pyrrolo[3,4-d]pyrimidine class. These compounds are significant in various synthetic pathways and chemical reactions. For example, cyclization of certain carbonyl compounds in basic medium can lead to derivatives of pyrimidine, which shows the versatility of pyrimidine derivatives in synthetic chemistry. This process can involve transformations leading to methylsulfanyl derivatives or even cyclization under specific conditions to produce new heterocyclic systems, indicating a broad range of potential chemical manipulations and applications (G. Mekuskiene & P. Vainilavicius, 2006; G. Myakushkene & P. Vainilavichyus, 1999).

Photoluminescent Materials Compounds within the pyrrolo[3,4-c]pyrrole class have been utilized in the development of photoluminescent materials. These materials, which include conjugated polymers and copolymers, exhibit strong photoluminescence and are potential candidates for electronic applications due to their good solubility, processability, and photochemical stability. Such properties are essential for the development of optoelectronic devices, highlighting the application of pyrrolo[3,4-d]pyrimidine derivatives in advanced material science (T. Beyerlein & B. Tieke, 2000).

Antimicrobial and Antiviral Research The antimicrobial and antiviral potential of pyrrolo[3,4-d]pyrimidine derivatives has been explored, with some compounds showing moderate activities against specific bacterial and viral strains. This indicates the potential for these compounds to be developed into drugs targeting various infections, contributing to the ongoing search for new antimicrobial and antiviral agents (R. Faty, M. Rashed, & M. Youssef, 2015).

Electronic and Solar Cell Applications The electron-deficient nature and planar structure of certain pyrrolo[3,4-c]pyrrole derivatives make them suitable for use as electron transport layers in polymer solar cells. These properties, including high conductivity and electron mobility, facilitate electron extraction and reduce exciton recombination, improving the efficiency of solar cells. This application underscores the relevance of pyrrolo[3,4-d]pyrimidine derivatives in renewable energy technologies (Lin Hu et al., 2015).

Properties

IUPAC Name

4-(4-bromophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h2-6,13H,1,7-8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBCZQLPDWILLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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